Aminopeptidase B Inhibition: Arphamenine A Outperforms Arphamenine B by 7-Fold at Equal Concentration
In a direct comparative study of porcine kidney aminopeptidase B (APB; EC 3.4.11.16, also designated aminopeptidase W), Arphamenine A at 0.1 mM produced 50% inhibition, whereas Arphamenine B at the identical concentration achieved only 7% inhibition—a 7.1-fold difference in target engagement [1]. Under these same conditions, the broad-spectrum inhibitor bestatin reached 89% inhibition and amastatin reached 100% inhibition, confirming that Arphamenine A delivers intermediate potency with far greater selectivity than bestatin or amastatin, while handily surpassing its closest structural analog Arphamenine B. The critical structural determinant is the phenylalanine (Arphamenine A) versus tyrosine (Arphamenine B) residue at the P1′ position: the introduction of a single para-hydroxyl group on the aromatic ring nearly abolishes APB inhibition.
| Evidence Dimension | % Inhibition of aminopeptidase B (EC 3.4.11.16) at 0.1 mM |
|---|---|
| Target Compound Data | 50% inhibition at 0.1 mM |
| Comparator Or Baseline | Arphamenine B: 7% inhibition at 0.1 mM; Bestatin: 89% inhibition at 0.1 mM; Amastatin: 100% inhibition at 0.1 mM |
| Quantified Difference | Arphamenine A is 7.1-fold more potent than Arphamenine B (50% vs 7%); 1.8-fold less potent than bestatin (89% vs 50%); 2-fold less potent than amastatin (100% vs 50%) |
| Conditions | Porcine (Sus scrofa) kidney aminopeptidase B; inhibitor concentration 0.1 mM (Tieku & Hooper, 1992, Biochem Pharmacol 44:1725-1730) |
Why This Matters
For researchers requiring APB inhibition without the near-complete suppression caused by bestatin or amastatin, Arphamenine A provides a tunable middle ground, and is unequivocally superior to Arphamenine B, which is essentially inactive against APB at standard screening concentrations.
- [1] Tieku S, Hooper NM. Inhibition of aminopeptidases N, A and W: a re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. Biochem Pharmacol. 1992;44(9):1725-1730. doi:10.1016/0006-2952(92)90049-9 View Source
